

# Technical Guide: Physicochemical Characterization of 2,5-Dimethoxybenzyl Alcohol[1]

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## Compound of Interest

Compound Name:	2,5-Dimethoxybenzyl alcohol
CAS No.:	33524-31-1
Cat. No.:	B142674

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## Executive Summary

**2,5-Dimethoxybenzyl alcohol** (2,5-DMBA) is an aromatic primary alcohol featuring a benzene ring substituted with two methoxy groups at the ortho and meta positions relative to the hydroxymethyl group.[2] It serves as a critical intermediate in the synthesis of psychoactive phenethylamines (e.g., the 2C-x series) and various pharmaceutical candidates.[2] Its reactivity is defined by the electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution, and the benzylic hydroxyl group, which is readily converted to halides or oxidized back to the aldehyde.[2]

## Physicochemical Profile

The following data represents the consensus of experimental values and high-confidence predictions.

### Table 1: Core Physical Constants

Property	Value	Condition / Note
CAS Registry Number	33524-31-1	Distinct from isomer 3,4-DMBA (93-03-8)
Molecular Formula	C H O	
Molecular Weight	168.19 g/mol	
Appearance	Viscous liquid or low-melting solid	Tends to supercool; crystallizes upon standing at <20°C
Melting Point	48 – 51 °C	Solid state [1, 2]
Boiling Point	122 – 125 °C	@ 1 mmHg (Vacuum distillation required) [3]
Density	1.173 g/mL	@ 25 °C (Liquid state) [3]
Refractive Index ( )	1.547	@ 20 °C [3]
LogP (Octanol/Water)	~1.10	Predicted; Lipophilic character dominates [4]
Flash Point	> 110 °C	Closed Cup [2]

## Solubility & Partitioning

2,5-DMBA exhibits amphiphilic properties due to the balance between its lipophilic dimethoxybenzene core and the hydrophilic hydroxymethyl group.[2]

- Primary Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, and DMSO.[2]
- Water Solubility: Sparingly soluble.[2] The two methoxy groups increase lipophilicity compared to benzyl alcohol.[2]

- Partition Coefficient: With a LogP of ~1.1, the compound partitions preferentially into organic layers during extraction, typically requiring drying agents (MgSO

or Na

SO

) to remove residual water from the organic phase.[2]

## Spectral Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2] The electron-donating methoxy groups significantly shield the aromatic protons.[2]

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

(7.26 ppm reference)[2]

- 6.89 (d, J=8.5 Hz, 1H): Aromatic proton at C3 (ortho to methoxy, meta to alkyl).[2]
- 6.78 (dd, J=8.5, 3.0 Hz, 1H): Aromatic proton at C4.[2]
- 6.74 (d, J=3.0 Hz, 1H): Aromatic proton at C6 (ortho to alkyl, ortho to methoxy).[2]
- 4.65 (s, 2H): Benzylic methylene (-CH  
OH).[2]
- 3.79 (s, 3H): Methoxy group (-OCH  
).[2]
- 3.76 (s, 3H): Methoxy group (-OCH  
).[2]
- 2.30 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D  
O.[2]

## Infrared Spectroscopy (FT-IR)

- 3300–3400 cm  
: Broad O-H stretch (Hydrogen bonding).[2]
- 2835–2940 cm  
: C-H stretching (Aromatic and Alkyl).[2]
- 1500, 1590 cm  
: C=C Aromatic ring stretch.
- 1220, 1040 cm  
: C-O stretching (Aryl alkyl ether).[2]

## Experimental Protocols

### Protocol A: Synthesis via Reduction of 2,5-Dimethoxybenzaldehyde

This protocol describes the reduction of the aldehyde precursor using Sodium Borohydride (NaBH

).[2] This method is preferred over Lithium Aluminum Hydride (LiAlH  
) due to milder conditions and chemoselectivity.[2]

Reagents:

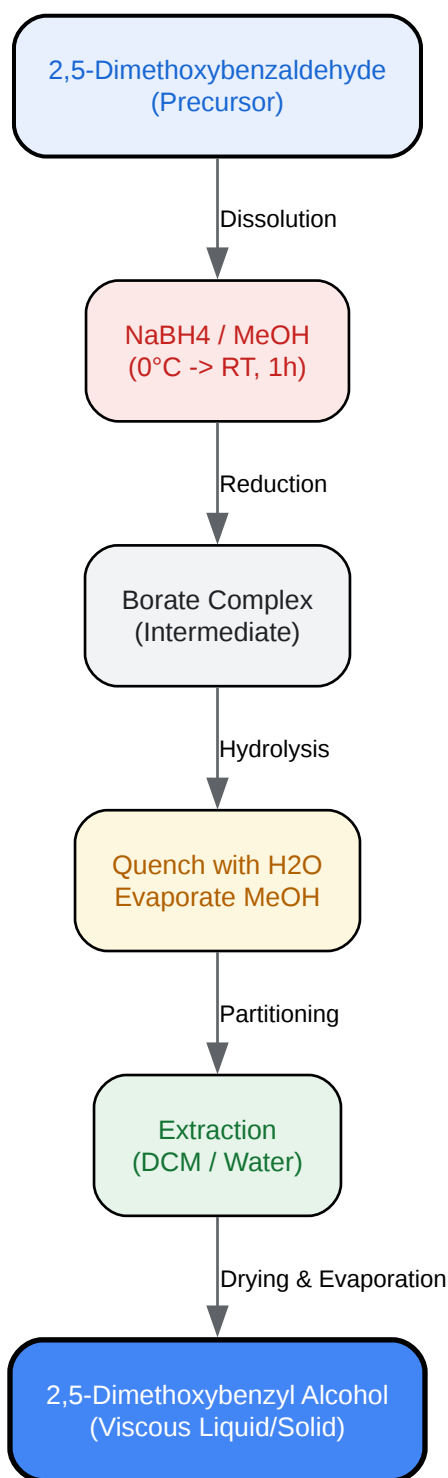
- 2,5-Dimethoxybenzaldehyde (CAS 93-02-7)
- Sodium Borohydride (NaBH  
) [2]
- Methanol (MeOH) or Ethanol (EtOH) [2]
- Dichloromethane (DCM) for extraction [2]

### Step-by-Step Methodology:

- Preparation: Dissolve 10.0 g (60 mmol) of 2,5-dimethoxybenzaldehyde in 100 mL of anhydrous Methanol in a round-bottom flask. Chill to 0°C in an ice bath.
- Reduction: Slowly add 1.13 g (30 mmol, 0.5 eq) of NaBH<sub>4</sub> portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
- Reaction: Remove the ice bath and stir at room temperature for 1 hour. Monitor via TLC (30% EtOAc/Hexane).[2] The aldehyde spot ( ) should disappear, replaced by the alcohol ( ).[2]
- Quench: Slowly add 10 mL of water to quench excess borohydride. Evaporate the methanol under reduced pressure.
- Workup: Resuspend the residue in 50 mL water and extract with DCM (3 x 50 mL).
- Drying: Wash combined organics with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: The crude oil often crystallizes upon cooling.[2] If necessary, recrystallize from Hexane/EtOAc or purify via vacuum distillation (bp 122-125°C @ 1 mmHg).[2]

## Visualization: Synthesis Pathway

The following diagram illustrates the reduction pathway and the logical flow of the workup procedure.



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Caption: Figure 1. Step-wise reduction workflow for converting 2,5-dimethoxybenzaldehyde to the target alcohol.

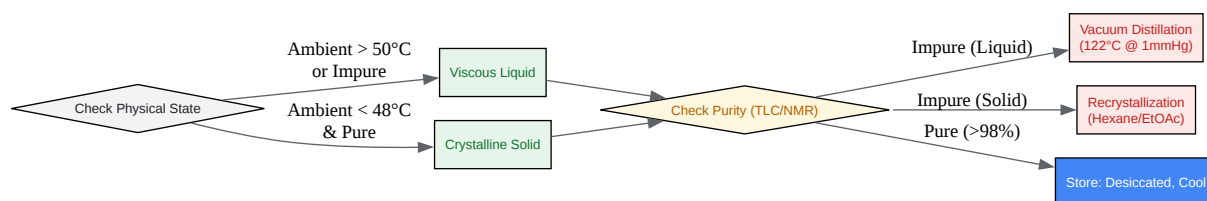
## Handling, Stability & Safety

Every protocol involving 2,5-DMBA must adhere to standard laboratory safety practices.

- **Stability:** The compound is stable under standard conditions but is sensitive to strong oxidizing agents (converts back to aldehyde/acid).[2] It is hygroscopic; store in a desiccator. [2]
- **Storage:** Keep in a cool, dry place (<25°C). If liquid, it may crystallize over time; gentle warming will revert it to a liquid state for handling.[2]
- **Hazards (GHS Classification):**
  - H315: Causes skin irritation.[2][3]
  - H319: Causes serious eye irritation.[2][3]
  - H335: May cause respiratory irritation.[2][3]
- **PPE:** Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis and handling.[2]

## Visualization: Analytical & Handling Logic

This diagram outlines the decision-making process for handling the compound based on its physical state and purity requirements.[2]



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Caption: Figure 2. Decision logic for purification and storage based on physical state and purity.

## References

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## Sources

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